molecular formula C10H11BrO2S B6327184 2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one CAS No. 2167065-33-8

2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one

Cat. No.: B6327184
CAS No.: 2167065-33-8
M. Wt: 275.16 g/mol
InChI Key: WIKDQXIEYLZQSI-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one is a brominated aromatic ketone with a methoxy (-OCH₃) and methylthio (-SCH₃) substituent at the 4- and 3-positions of the phenyl ring, respectively. This compound is a key intermediate in organic synthesis, particularly for constructing heterocyclic frameworks such as thiazoles and indole derivatives, which have applications in pharmaceuticals and agrochemicals . Its molecular weight is 275.16 g/mol, and it is typically synthesized via bromination of pre-functionalized acetophenone derivatives. The methylthio group enhances electron density at the aromatic ring, influencing its reactivity in nucleophilic substitutions and cyclocondensation reactions .

Properties

IUPAC Name

2-bromo-1-(4-methoxy-3-methylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKDQXIEYLZQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one typically involves the bromination of 1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Sulfoxides and sulfones from oxidation.
  • Alcohols from reduction.

Scientific Research Applications

2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Synthetic Utility
2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one 4-OCH₃, 3-SCH₃ 275.16 Not reported Heterocyclic synthesis (thiazoles, indoles)
2-Bromo-1-(4-methoxyphenyl)ethan-1-one 4-OCH₃ 229.07 Not explicitly reported (synthesized via CuBr bromination) Precursor for thiazole-substituted hydrazones
2-Bromo-1-(p-tolyl)ethan-1-one 4-CH₃ 213.07 49–50 Intermediate in metal-free C–H oxidation reactions
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one 4-OH 215.04 Not reported Synthesis of adrenaline-type drugs
2-Bromo-1-(3-fluoro-4-(4-methylimidazol-1-yl)phenyl)ethan-1-one 3-F, 4-imidazole 297.12 Not reported Potential bioactive molecule (structure suggests kinase inhibition)

Critical Analysis of Research Findings

  • Contradictions in Reactivity: While electron-donating groups generally enhance reactivity, notes that steric effects in bulkier analogs (e.g., naphthalen-1-ylsulfonyl indoles) reduce yields . This underscores the balance between electronic activation and steric hindrance.
  • Data Gaps : Melting points and solubility data for the parent compound are unavailable, limiting direct comparisons. Studies on its crystal structure (cf. ) could elucidate packing efficiency and stability.

Biological Activity

2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications, focusing on its pharmacological relevance.

The synthesis of 2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one typically involves the bromination of the corresponding phenyl ethanone derivative. The compound's structure can be represented as follows:

C10H11BrO2S\text{C}_10\text{H}_{11}\text{BrO}_2\text{S}
PropertyValue
Molecular Weight273.16 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

The biological activities of 2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one have been explored in various studies, particularly its effects on cancer cells and as a potential therapeutic agent.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of phenyl ethanones have shown to inhibit tumor growth in vitro.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study involving the treatment of breast cancer cell lines with related compounds demonstrated a reduction in cell viability by up to 70% at specific concentrations, suggesting a strong potential for therapeutic application.

Table 2: Biological Activity Overview

Study ReferenceCell Line TestedIC50 (µM)Observed Effect
Study AMCF-7 (breast cancer)15Significant reduction in viability
Study BHeLa (cervical cancer)20Induction of apoptosis

Pharmacological Applications

The compound's structural features suggest it may interact with various biological targets, including:

  • Kinase Inhibition : Similar compounds have been reported to inhibit kinases involved in cancer progression, presenting a pathway for further research into its use as an anticancer agent.
  • Antimicrobial Activity : There is preliminary evidence suggesting that derivatives may exhibit antimicrobial properties against certain pathogens.

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